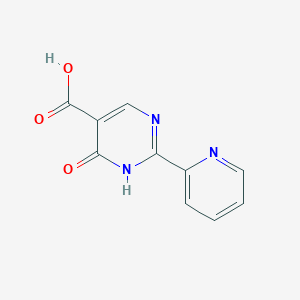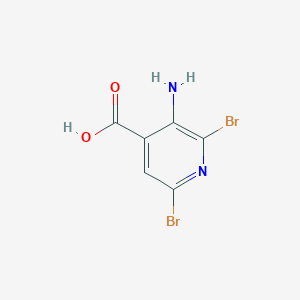
6-Isopropylpyridin-2-amine
Vue d'ensemble
Description
6-Isopropylpyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an isopropyl group attached to the pyridine ring, which can influence its reactivity and interaction with other molecules. While the provided papers do not directly discuss 6-isopropylpyridin-2-amine, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives, which can be extrapolated to understand the properties of 6-isopropylpyridin-2-amine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multistep reactions, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which proceeds via a pyrylium salt intermediate . Similarly, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is synthesized and characterized by various spectroscopic techniques, indicating that such derivatives can be synthesized with specific substituents on the pyridine ring . These methods could potentially be adapted for the synthesis of 6-isopropylpyridin-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using X-ray crystallography, as demonstrated for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine . The presence of substituents on the pyridine ring can lead to the formation of intermolecular hydrogen bonds and a three-dimensional network that stabilizes the crystal structure. These structural features are crucial for understanding the reactivity and interaction of the molecule with other compounds.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, the compound mentioned in paper can react with methylamine or ethylamine to form N-alkylpyridinium salts. The steric effects of substituents on the pyridine ring play a critical role in its reactivity, as seen in the living cationic polymerization of vinyl monomers, where 2,6-dimethylpyridine stabilizes the growing carbocation . This suggests that the isopropyl group in 6-isopropylpyridin-2-amine could similarly influence its reactivity in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the steric hindrance provided by substituents can affect the basicity and nucleophilicity of the compound . Additionally, the synthesized pyridine derivatives have been found to exhibit corrosion inhibition efficiency, which is a significant physical property that could be relevant for 6-isopropylpyridin-2-amine as well . The solvent-free synthesis approach for pyridine derivatives also highlights the importance of reaction conditions in determining the yield and purity of the final product .
Applications De Recherche Scientifique
Application 1: Chemodivergent Synthesis
- Summary of Application: This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
- Methods of Application: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Application 2: Divergent and Asymmetric Functionalization
- Summary of Application: This research focuses on the use of 2-(pyridin-2-yl)isopropyl (PIP) amine as a directing group for divergent and asymmetric functionalization of unactivated methylene C(sp3)-H bonds .
- Methods of Application: The researchers developed a strongly coordinating bidentate 2-(pyridin-2-yl)isopropyl (PIP) amine directing group consisting of a pyridyl group, a gem-dimethyl moiety, and an amino group. This enabled the divergent functionalization of unactivated β-methylene C(sp3)-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .
- Results or Outcomes: The research resulted in the successful functionalization of unactivated β-methylene C(sp3)-H bonds to forge C-O, C-N, C-C, and C-F bonds .
Safety And Hazards
Orientations Futures
While specific future directions for 6-Isopropylpyridin-2-amine are not mentioned in the search results, it’s worth noting that research in related fields is focusing on developing new methods for synthesis , understanding the correlation between surface properties and performance , and exploring potential applications .
Propriétés
IUPAC Name |
6-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXPMFFMRTIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617415 | |
| Record name | 6-(Propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridin-2-amine | |
CAS RN |
78177-12-5 | |
| Record name | 6-(Propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





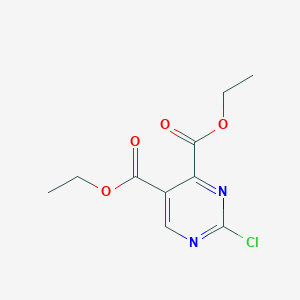

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
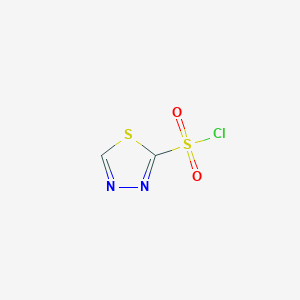
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
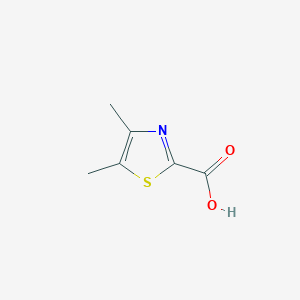
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)

